![molecular formula C15H15FO2 B12566876 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene CAS No. 143915-16-6](/img/structure/B12566876.png)
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethoxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-(benzyloxy)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield alcohols.
Scientific Research Applications
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene depends on its specific application. In chemical reactions, the benzyloxyethoxy group can act as a leaving group or participate in electron-donating interactions. The fluorine atom can influence the reactivity of the benzene ring by altering its electronic properties .
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethoxy]-3-bromo-5-fluorobenzene: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene: Another similar compound with slight variations in the substitution pattern.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
143915-16-6 |
|---|---|
Molecular Formula |
C15H15FO2 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-fluoro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H15FO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
InChI Key |
KXTCTIJELHFRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
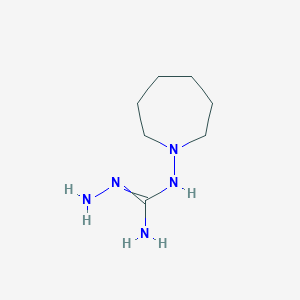
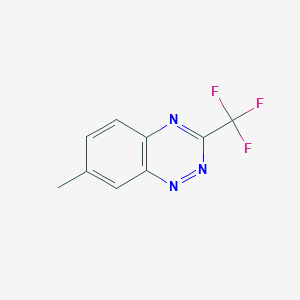
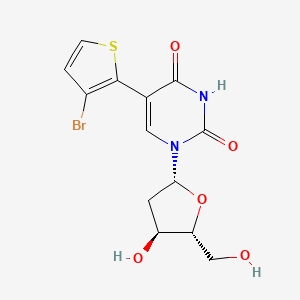
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
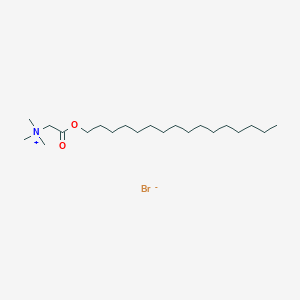
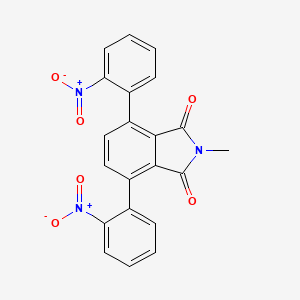
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
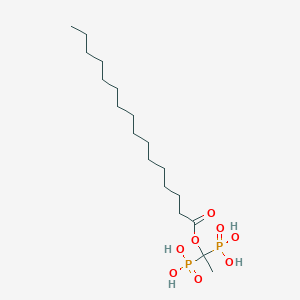
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
